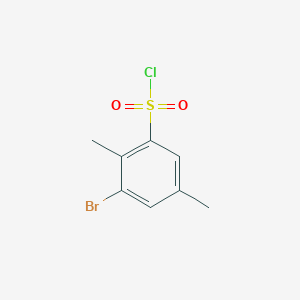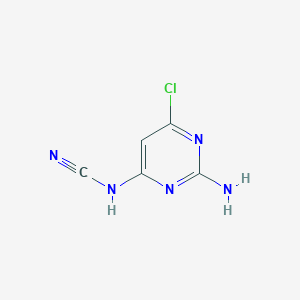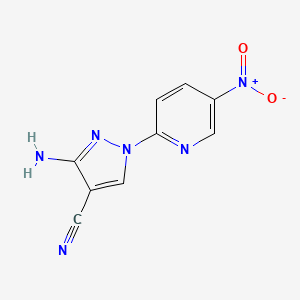
3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1315365-76-4 . It has a molecular weight of 283.57 . This compound is typically used as a reagent in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds typically involves electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis
The molecular formula of this compound is C8H8BrClO2S . The InChI key is SDICKLLRGFEVMU-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Catalysis
3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride has been explored in various synthetic and catalytic applications. For instance, it has been utilized in the synthesis of hexahydroquinolines, a chemical process facilitated by sulfonic acid functionalized pyridinium chloride acting as a Bronsted acidic ionic liquid catalyst. This method offers a homogeneous and reusable catalyst solution, promoting efficient chemical reactions under solvent-free conditions (Khazaei et al., 2013).
Molecular Modification
In molecular chemistry, the compound has been used to achieve selective sulfonylation of nucleoside derivatives, such as 8-bromoadenosine, leading to the synthesis of novel purine cyclonucleosides. This process highlights the compound's role in introducing sulfone groups to complex molecular structures, providing a pathway for developing new chemical entities with potential biological applications (Ikehara & Kaneko, 1970).
Solvation Studies
Research on solvation structures has also incorporated this compound, particularly in studies involving dimethyl sulfoxide (DMSO). These studies aim to understand the solvation structure of various ions in DMSO, revealing the interaction dynamics between charged sulfur atoms in DMSO and halide ions. Such insights are valuable in the field of solvation chemistry and may influence the design of solvents and reaction conditions for diverse chemical processes (Wakabayashi et al., 2004).
Cyclization Reactions
The compound has found utility in cyclization reactions as well. For instance, it has been used in conjunction with dimethyl sulfoxide and oxalyl bromide to facilitate the cyclization of 3-alkenoic acids, a process that yields γ-butenolides. This method highlights the compound's role in cyclization reactions, contributing to the synthesis of structurally complex and potentially biologically active molecules (Ding et al., 2019).
Multifunctional Reagent in Organic Synthesis
The versatility of this compound is further exemplified by its use as a multi-coupling reagent. It has been shown to react with various electrophiles, yielding functionally rich sulfones that can be transformed into enones or dienones. This multifunctional nature underlines its potential as a valuable synthon in complex organic synthesis (Auvray et al., 1985).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is not available in the search results, it is generally recommended to handle such compounds in a well-ventilated laboratory, avoid inhalation or contact with skin and eyes, and use appropriate personal protective equipment .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride, typically react via an SN2 pathway . This suggests that this compound could interact with enzymes and proteins that catalyze SN2 reactions.
Molecular Mechanism
It is known to participate in free radical reactions , suggesting that it may exert its effects at the molecular level through these types of reactions.
Properties
IUPAC Name |
3-bromo-2,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDICKLLRGFEVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)



![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)

![N-[(3-butoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1524415.png)



![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)
![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)

![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)
